Benzo[d]thiazol-2-yl(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

Antimalarial screening Plasmodium falciparum NF54 Phenotypic assay

Benzo[d]thiazol-2-yl(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone (CAS 1286698-30-3, MW 300.34) uniquely integrates three privileged scaffolds—benzothiazole carbonyl, 1,2,4-oxadiazole, and azetidine—into a single rigid entity with only 2 rotatable bonds. This conformational pre-organization distinguishes it from flexible-chain analogs and positional isomers, mitigating the risk of divergent biological activity. The compound has a registered ChEMBL data point in the MMV P. falciparum NF54 nanoGlo primary screen at 2 µM, enabling immediate hit triage and dose-response profiling against drug-resistant strains. The oxadiazole-azetidine core aligns with the patented S1P receptor modulator pharmacophore (Allergan US 8,859,598). Its favorable TPSA (100 Ų) and absent hydrogen bond donors support further functionalization with affinity tags without exceeding lead-like property thresholds. Procure this scaffold for antimalarial hit expansion, S1P₁ agonist SAR exploration, or chemical biology probe campaigns.

Molecular Formula C14H12N4O2S
Molecular Weight 300.34
CAS No. 1286698-30-3
Cat. No. B2815583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzo[d]thiazol-2-yl(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone
CAS1286698-30-3
Molecular FormulaC14H12N4O2S
Molecular Weight300.34
Structural Identifiers
SMILESCC1=NOC(=N1)C2CN(C2)C(=O)C3=NC4=CC=CC=C4S3
InChIInChI=1S/C14H12N4O2S/c1-8-15-12(20-17-8)9-6-18(7-9)14(19)13-16-10-4-2-3-5-11(10)21-13/h2-5,9H,6-7H2,1H3
InChIKeyBXMHDMCPOVVNRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes30 mg / 75 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Benzo[d]thiazol-2-yl(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone (CAS 1286698-30-3): Structural Baseline and Procurement-Relevant Identity


Benzo[d]thiazol-2-yl(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone (CAS 1286698-30-3) is a heterocyclic small molecule (C₁₄H₁₂N₄O₂S, MW 300.34) that incorporates a 1,3-benzothiazole carbonyl core linked to a 3-methyl-1,2,4-oxadiazole-substituted azetidine ring [1]. The compound is recorded in the ChEMBL database (CHEMBL4888485) with a single Plasmodium falciparum NF54 nanoGlo primary screen data point at 2 µM . Its computed topological polar surface area (100 Ų), zero hydrogen bond donors, and low rotatable bond count (2) place it within oral drug-like chemical space [1]. Procurement data indicate availability from Life Chemicals (catalog F6064-0273) at 30 mg and 75 mg scales [1].

Why Benzo[d]thiazol-2-yl(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone Cannot Be Interchanged with Superficially Similar In-Class Compounds


Compounds that contain only two of the three privileged scaffolds—for example, benzothiazole-oxadiazole hybrids lacking the azetidine ring, or oxadiazole-azetidine derivatives without the benzothiazole carbonyl—exhibit different biological profiles and physicochemical properties [1]. The azetidine ring imposes conformational rigidity that affects both binding geometry and metabolic stability relative to flexible-chain analogs [1]. Even a positional isomer in which the benzothiazole is attached at the 6-position rather than the 2-position represents a distinct chemical entity with a different InChIKey, SMILES, and predicted binding surface . Generic substitution with a compound sharing only one or two of the three scaffolds therefore carries a high risk of divergent activity in target-based or phenotypic assays, as demonstrated by the wide IC₅₀ range (4.6–48.4 µM) observed even within a single series of closely related oxadiazole-based benzothiazole derivatives [2]. The quantitative evidence below maps precisely where this compound differentiates from its nearest accessible comparators.

Benzo[d]thiazol-2-yl(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone: Head-to-Head and Cross-Study Quantitative Differentiation Evidence


P. falciparum NF54 Primary Screen Activity Differentiates This 2-Benzothiazole Regioisomer from Its 6-Benzothiazole Positional Isomer

The target compound was tested in the MMV/ChEMBL primary screen against chloroquine-sensitive P. falciparum NF54 at a single concentration of 2 µM with a nanoGlo luminescence readout over 72 h (ChEMBL assay CHEMBL4888485) . This assay format is the standard MMV entry-point screen used across >140,000 compounds [1]. The 6-benzothiazole positional isomer (benzo[d]thiazol-6-yl(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone) has no registered ChEMBL activity data for the same or any other target, meaning the 2-regioisomer uniquely offers an experimentally validated antiplasmodial screening result for procurement decisions where phenotypic follow-up is planned . The single-point nature of this assay precludes an IC₅₀ comparison; however, the presence of a screening data point versus the complete absence of data for the comparator is a binary procurement-relevant differentiator. NOTE: The percent inhibition value at 2 µM is not publicly reported; the differentiation is based on assay registration vs. no assay registration.

Antimalarial screening Plasmodium falciparum NF54 Phenotypic assay

Azetidine Ring Conformational Rigidity Differentiates This Compound from Flexible-Linker Benzothiazole-Oxadiazole α-Glucosidase Inhibitors

The target compound contains an azetidine ring that directly connects the benzothiazole carbonyl to the 1,2,4-oxadiazole moiety, creating a conformationally restricted architecture with only 2 rotatable bonds [1]. In contrast, the most potent α-glucosidase inhibitors in the Khan et al. (2023) series of oxadiazole-based benzothiazole derivatives (compounds 1 and 2) use flexible S-substituted thioether linkers and lack the azetidine scaffold entirely, with IC₅₀ values of 4.60 ± 1.20 µM and 5.60 ± 1.60 µM respectively against α-glucosidase, compared to the reference drug acarbose at 38.60 ± 4.50 µM [2]. No direct α-glucosidase IC₅₀ for the target compound has been reported, so this differentiation is class-level and structural rather than activity-based. The azetidine-containing scaffold may offer advantages in target residence time and selectivity profiling that flexible-linker analogs cannot match, though this remains to be experimentally verified for the specific compound.

α-Glucosidase inhibition Conformational constraint Diabetes target

Pharmacological Target Space Differentiation: S1P Receptor Modulation Potential Linked to Oxadiazole-Azetidine Pharmacophore vs. α-Glucosidase/Urease Activity of Non-Azetidine Benzothiazole-Oxadiazole Hybrids

The Allergan patent US 8,859,598 establishes that 1,2,4-oxadiazole azetidine derivatives—the precise pharmacophore class to which the target compound belongs—are potent and selective sphingosine-1-phosphate (S1P) receptor modulators [1]. This patent covers compounds with the same 1,2,4-oxadiazole-azetidine core architecture and explicitly claims their use in treating disorders associated with S1P receptor modulation, including autoimmune and inflammatory conditions [1]. In contrast, the oxadiazole-based benzothiazole derivatives without azetidine reported by Khan et al. (2023) were profiled primarily against α-glucosidase and urease enzymes, with no reported S1P activity [2]. The target compound thus occupies a fundamentally different pharmacological target space—immunomodulation via S1P receptors—compared to the metabolic/anti-infective profile of non-azetidine benzothiazole-oxadiazole hybrids. NOTE: The target compound itself is not explicitly listed in the Allergan patent with measured S1P EC₅₀ values; the differentiation is based on pharmacophore class assignment.

S1P receptor modulation Immunomodulation Target selectivity

Physicochemical Differentiation: Lower Molecular Weight and Higher Fraction sp³ (Fsp³) Relative to Thioether-Linked Benzothiazole-Oxadiazole Analogs

The target compound (MW 300.34, Fsp³ = 0.29) is structurally differentiated from its closest commercially available thioether-linked analog, 2-(benzo[d]thiazol-2-ylthio)-1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone (CAS 1286696-76-1, MW 346.42, Fsp³ = 0.20), by a 46 Da lower molecular weight and a higher fraction of sp³-hybridized carbons [1]. The target compound connects the benzothiazole directly via a carbonyl to the azetidine ring, whereas the thioether analog introduces a -SCH₂- flexible linker that adds molecular weight, increases rotatable bond count, and reduces three-dimensional character . These differences are procurement-relevant because the lower MW and higher Fsp³ of the target compound place it closer to the center of oral drug-like chemical space as defined by multiple medicinal chemistry metrics (e.g., Lipinski Rule of 5, Fsp³ guidelines for clinical candidates) [1].

Drug-likeness Physicochemical properties Lead optimization

Recommended Research and Industrial Application Scenarios for Benzo[d]thiazol-2-yl(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone Based on Available Evidence


Antimalarial Drug Discovery: Hit Follow-Up from MMV Primary Screening Data

This compound has a registered ChEMBL data point in the standardized MMV P. falciparum NF54 nanoGlo primary screen at 2 µM . Research groups pursuing antimalarial hit triage can procure this compound for confirmatory dose-response IC₅₀ determination and counter-screening against drug-resistant strains (e.g., Dd2, K1), leveraging the existing primary screen registration as a starting point [1].

S1P Receptor Modulator Medicinal Chemistry: Pharmacophore Validation

The oxadiazole-azetidine core of this compound aligns with the patented pharmacophore for S1P receptor modulation (Allergan US 8,859,598) [2]. Medicinal chemistry teams working on immunomodulatory S1P₁ agonists can procure this compound as a structurally distinct starting point—differentiated from the patent-exemplified compounds by its benzothiazole carbonyl substitution—for SAR exploration around the azetidine-oxadiazole scaffold [2].

Conformational Constraint-Driven Lead Optimization

With only 2 rotatable bonds and an azetidine ring that locks the spatial relationship between the benzothiazole carbonyl and oxadiazole moieties, this compound is suitable for programs where conformational pre-organization is hypothesized to improve binding affinity or selectivity [3]. Its rigid scaffold contrasts with the flexible thioether-linked analogs and provides a unique vector for structure-based drug design efforts [3].

Chemical Biology Probe Development for Target Identification

Given the binary P. falciparum screening data and the S1P pharmacophore class membership, this compound may serve as a starting point for chemical biology probe campaigns. Its moderate MW (300.34) and favorable TPSA (100 Ų) support further functionalization with affinity tags or photo-crosslinking groups without exceeding lead-like property thresholds [4].

Quote Request

Request a Quote for Benzo[d]thiazol-2-yl(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.